molecular formula C8H11N5 B2867158 4-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole CAS No. 2320149-55-9

4-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole

Cat. No.: B2867158
CAS No.: 2320149-55-9
M. Wt: 177.211
InChI Key: XXLVRFYYXWCBPR-UHFFFAOYSA-N
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Description

4-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole is a heterocyclic compound that features both a triazole and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole typically involves the reaction of 4-methylpyrazole with a suitable triazole precursor. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the triazole ring, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and alkylation reactions are possible, where halogens or alkyl groups replace hydrogen atoms on the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced triazole and pyrazole derivatives.

    Substitution: Formation of halogenated or alkylated triazole-pyrazole compounds.

Scientific Research Applications

4-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole is unique due to the presence of both triazole and pyrazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-3-[(4-methylpyrazol-1-yl)methyl]-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-7-3-10-13(4-7)5-8-11-9-6-12(8)2/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLVRFYYXWCBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2=NN=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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